

An In-depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-7-methylquinoline-3-carbaldehyde

Cat. No.: B1332489

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, synthesis, and potential biological significance of **2-Hydroxy-7-methylquinoline-3-carbaldehyde**. The information is tailored for professionals in the fields of chemical research and drug development, presenting key data in a structured and accessible format.

Core Characterization Data

2-Hydroxy-7-methylquinoline-3-carbaldehyde, also known by its IUPAC name 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a quinolinone derivative with the molecular formula C₁₁H₉NO₂. Below is a summary of its key physical and chemical properties.

Property	Value
Molecular Formula	C ₁₁ H ₉ NO ₂
Molecular Weight	187.19 g/mol
IUPAC Name	7-methyl-2-oxo-1H-quinoline-3-carbaldehyde
CAS Number	80231-41-0
Appearance	Expected to be a solid at room temperature

Spectroscopic Data

The following tables present the expected spectroscopic data for **2-Hydroxy-7-methylquinoline-3-carbaldehyde** based on its chemical structure and data from analogous compounds.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5	br s	1H	N-H (amide)
~10.2	s	1H	-CHO (aldehyde)
~8.5	s	1H	H-4 (vinyl)
~7.8	d	1H	H-5
~7.3	s	1H	H-8
~7.1	d	1H	H-6
~2.4	s	3H	-CH ₃ (methyl)

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~190	-CHO (aldehyde)
~162	C=O (amide)
~145	C-4
~140	C-7
~138	C-8a
~128	C-5
~125	C-6
~120	C-4a
~118	C-8
~115	C-3
~21	-CH ₃ (methyl)

IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3000	Medium	N-H Stretch
2850, 2750	Weak	C-H Stretch (aldehyde)
1680-1660	Strong	C=O Stretch (amide)
1650-1630	Strong	C=O Stretch (aldehyde)
1600-1450	Medium	C=C Stretch (aromatic)

Mass Spectrometry Data (Predicted)

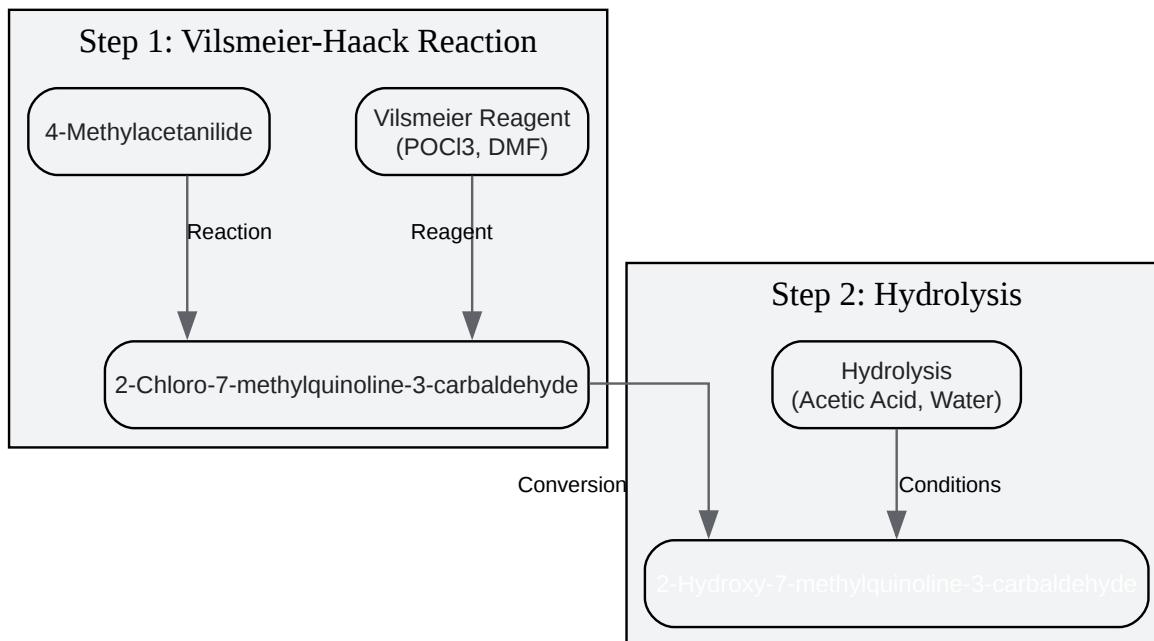
m/z	Interpretation
187	$[M]^+$ (Molecular ion)
186	$[M-H]^+$
158	$[M-CHO]^+$
130	$[M-CHO-CO]^+$

Experimental Protocols

The synthesis of **2-Hydroxy-7-methylquinoline-3-carbaldehyde** can be achieved through a two-step process involving a Vilsmeier-Haack reaction followed by hydrolysis.

Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

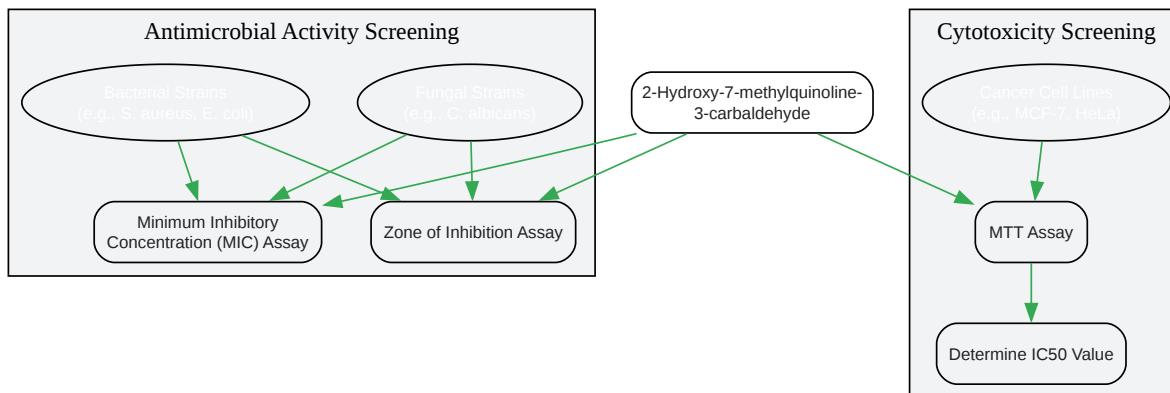
- Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
- Vilsmeier Reagent Formation: Add phosphorus oxychloride ($POCl_3$) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C to form the Vilsmeier reagent.
- Reaction with Acetanilide: Dissolve 4-methylacetanilide in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
- Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring. The crude 2-chloro-7-methylquinoline-3-carbaldehyde will precipitate.
- Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.


Synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde (Hydrolysis)

- Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-chloro-7-methylquinoline-3-carbaldehyde in a mixture of glacial acetic acid and water (e.g., 70% acetic acid).
- Hydrolysis: Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.
- Product Isolation: Cool the reaction mixture to room temperature. The product, **2-Hydroxy-7-methylquinoline-3-carbaldehyde**, will precipitate out of the solution.
- Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

Visualizations

Synthetic Workflow


The following diagram illustrates the two-step synthesis of **2-Hydroxy-7-methylquinoline-3-carbaldehyde**.

[Click to download full resolution via product page](#)

Synthetic pathway for **2-Hydroxy-7-methylquinoline-3-carbaldehyde**.

Biological Activity Screening Workflow

Quinolinone derivatives are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.^{[1][2][3][4][5][6][7][8][9]} The following diagram outlines a general workflow for screening the biological activity of **2-Hydroxy-7-methylquinoline-3-carbaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of the Quinoline Derivative HT61 against *Staphylococcus aureus* Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332489#2-hydroxy-7-methylquinoline-3-carbaldehyde-characterization-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com